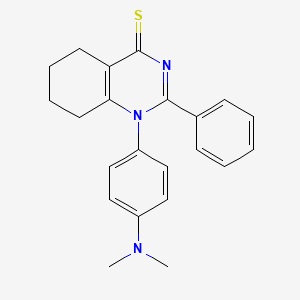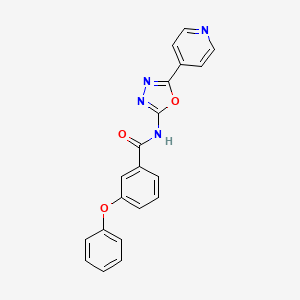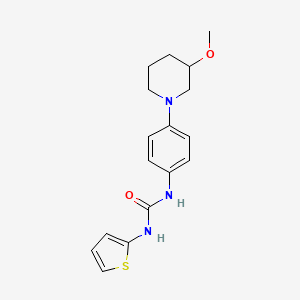![molecular formula C15H14ClN3O4 B2577129 2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide CAS No. 339102-10-2](/img/structure/B2577129.png)
2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide, also referred to as CPMMN, is a synthetic molecule with the molecular formula C15H14ClN3O4 . It has an average mass of 335.742 Da and a monoisotopic mass of 335.067291 Da . This compound has shown promising results in various fields.
Molecular Structure Analysis
The molecular structure of CPMMN consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would determine the molecule’s 3D structure, which is crucial for its interactions with other molecules.Applications De Recherche Scientifique
Fluorometric Assay of Tissue N-Methyltransferases
Research by Sano, Endo, & Takitani (1992) explored the use of nicotinamide and its isomers in fluorometric assays for studying N-methyltransferase activities in various rat tissues. These assays are vital for understanding enzyme functions in metabolic processes.
Antineoplastic Activities
A study by Ross (1967) investigated the synthesis of nicotinamide derivatives and their potential antineoplastic activities, offering insights into new therapeutic approaches for cancer.
Suicide Inhibition-Based Protein Labeling
Sen et al. (2019) described a novel approach for targeting Nicotinamide N-methyltransferase using suicide substrates, a method important for researching cancer and detoxification processes.
Synthesis of Agrochemical Intermediates
The research by Zuo Hang-dong (2010) focused on synthesizing key intermediates for herbicides, demonstrating the role of nicotinamide derivatives in agricultural chemistry.
Metabolism Studies
Shibata & Matsuo (1989) conducted research correlating niacin intake with urinary excretion of its metabolites, highlighting the importance of nicotinamide derivatives in nutritional and metabolic studies.
Environmental Friendly Agrochemicals
Stachowiak et al. (2022) demonstrated the use of nicotinamide in the synthesis of organic salts for application as environmentally friendly agrochemicals, contributing to sustainable agriculture.
Antimicrobial Activity
Guna et al. (2015) explored the antimicrobial activity of nicotinamide derivatives, which is crucial for developing new antimicrobial agents.
Water Analysis Techniques
Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water, showing the application of nicotinamide derivatives in environmental chemistry.
Nicotinamide-Induced Metabolic Changes
Li et al. (2013) studied the metabolic and epigenetic changes induced by nicotinamide supplementation in rats, providing insights into its effects on obesity and type 2 diabetes.
Hypoxic Cell Detection
Feng et al. (2016) developed a fluorescent probe using nicotinamide derivatives for imaging the hypoxic status of tumor cells, aiding in cancer research.
Herbicidal Activity
Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides, demonstrating their potential as herbicides and contributing to agricultural science.
Synthesis of Pyrimidine Intermediates
Liu Guo-ji (2009) researched the synthesis of pyrimidine intermediates, showing the significance of nicotinamide derivatives in the production of pharmaceuticals.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-4-methoxy-N-[(E)-methoxyiminomethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-21-12-7-8-17-15(13(12)14(20)18-9-19-22-2)23-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTYEWBYNLNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)NC=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N/C=N/OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopentyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2577050.png)
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577052.png)









![1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2577068.png)
![5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2577069.png)